(R)-Reticuline-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1/i1D3 |
InChI Key |
BHLYRWXGMIUIHG-DDOHFVCQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways Involving R Reticuline D3 Tracing
Plant Alkaloid Biosynthesis
(R)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs). While many BIA pathways proceed from (S)-reticuline, the morphinan (B1239233) alkaloids, including morphine, uniquely require the (R)-epimer. nih.govnih.gov The study of these pathways often employs isotopically labeled precursors like (R)-Reticuline-d3 to track the transformation of molecules through complex metabolic networks.
Morphine and Related Morphinan Alkaloids in Papaver somniferum
The opium poppy (Papaver somniferum) is the primary natural source of morphine and other medicinally important morphinan alkaloids. whiterose.ac.uk The biosynthesis of these compounds is a complex, multi-step process that has been extensively studied, with (R)-reticuline standing as a key precursor. royalsocietypublishing.org
The first committed step in the biosynthesis of morphine from (R)-reticuline is the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form the pro-morphinan alkaloid salutaridine (B1681412). nih.govresearchgate.netnih.gov This critical reaction is catalyzed by a stereospecific cytochrome P450 enzyme, salutaridine synthase (SalSyn). royalsocietypublishing.orgnih.gov Studies have shown this enzyme to be highly selective, converting (R)-reticuline exclusively to salutaridine. nih.gov The formation of salutaridine establishes the characteristic tetracyclic skeleton of the morphinan alkaloids. nih.gov
The reaction catalyzed by salutaridine synthase is an oxidative coupling that has proven difficult to replicate with high yields in organic synthesis, highlighting the efficiency and specificity of the enzymatic process. nih.gov The enzyme has a pH optimum of around 8.5 and a temperature optimum of 30°C. nih.gov
| Precursor | Enzyme | Product |
| (R)-Reticuline | Salutaridine Synthase (SalSyn) | Salutaridine |
| (R)-Norreticuline | Salutaridine Synthase (SalSyn) | Norsalutaridine |
Following the formation of salutaridine, a series of enzymatic reactions transforms it into thebaine, codeine, and finally morphine. researchgate.net
From Salutaridine to Thebaine:
Salutaridine Reductase (SalR): Salutaridine is first reduced by the NADPH-dependent enzyme salutaridine reductase (SalR) to form (7S)-salutaridinol. wikipedia.orgresearchgate.net
Salutaridinol (B1235100) 7-O-acetyltransferase (SalAT): The hydroxyl group of (7S)-salutaridinol is then acetylated by salutaridinol 7-O-acetyltransferase (SalAT), using acetyl-CoA, to produce salutaridinol-7-O-acetate. researchgate.netscholaris.ca
Thebaine Synthase (THS): This intermediate then undergoes allylic elimination to form the pentacyclic opiate alkaloid thebaine, a reaction catalyzed by thebaine synthase (THS). researchgate.netscholaris.ca
From Thebaine to Morphine: The conversion of thebaine to morphine proceeds through two primary routes:
Major Pathway:
Thebaine 6-O-demethylase (T6ODM): Thebaine is demethylated by T6ODM to yield neopinone. researchgate.net
Neopinone Isomerase (NISO): Neopinone is then isomerized to codeinone (B1234495) by NISO. researchgate.netnih.gov
Codeinone Reductase (COR): Codeinone is reduced by the NADPH-dependent enzyme codeinone reductase (COR) to form codeine. researchgate.netrsc.org
Codeine O-demethylase (CODM): Finally, codeine is demethylated by CODM to produce morphine. researchgate.netresearchgate.net
Minor Pathway:
Thebaine can also be demethylated at the 3-O-position by CODM to form oripavine. researchgate.netpnas.org
Oripavine is then demethylated by T6ODM to yield morphinone. researchgate.net
Morphinone is subsequently reduced by COR to morphine. researchgate.net
The enzymes involved in the morphinan pathway have been subjects of extensive characterization to understand their function, kinetics, and regulation.
Salutaridine Synthase (SalSyn): A cytochrome P450 enzyme (CYP719B1) that is highly specific for (R)-reticuline. royalsocietypublishing.orgnih.gov
Salutaridine Reductase (SalR): An NADPH-dependent reductase. wikipedia.org
Salutaridinol 7-O-acetyltransferase (SalAT): An acetyl-CoA dependent enzyme with a conserved histidine region essential for its catalytic activity. scholaris.ca
Thebaine 6-O-demethylase (T6ODM) and Codeine O-demethylase (CODM): These are non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenases that are key targets for metabolic engineering to alter the alkaloid profile of the poppy. whiterose.ac.ukresearchgate.net
Codeinone Reductase (COR): An NADPH-dependent enzyme that reduces both codeinone and morphinone. nih.govresearchgate.net
| Enzyme | Abbreviation | Function | Cofactor/Substrate |
|---|---|---|---|
| Salutaridine Synthase | SalSyn | Converts (R)-Reticuline to Salutaridine | NADPH, O2 |
| Salutaridine Reductase | SalR | Reduces Salutaridine to Salutaridinol | NADPH |
| Salutaridinol 7-O-acetyltransferase | SalAT | Acetylates Salutaridinol | Acetyl-CoA |
| Thebaine 6-O-demethylase | T6ODM | Demethylates Thebaine to Neopinone | 2-oxoglutarate, Fe(II) |
| Codeinone Reductase | COR | Reduces Codeinone to Codeine | NADPH |
| Codeine O-demethylase | CODM | Demethylates Codeine to Morphine | 2-oxoglutarate, Fe(II) |
A crucial step for morphine biosynthesis is the stereochemical inversion of the more common (S)-reticuline to (R)-reticuline. semanticscholar.org This epimerization is necessary because salutaridine synthase is specific for the (R)-isomer. nih.gov This conversion is catalyzed by a unique bifunctional fusion protein known as reticuline (B1680550) epimerase (REPI), also designated as STORR. semanticscholar.orgpharmaceutical-journal.com
The epimerization occurs in two steps:
Oxidation: The cytochrome P450 module of REPI oxidizes (S)-reticuline to the intermediate 1,2-dehydroreticuline (B1196774). semanticscholar.orgnih.gov
Reduction: The aldo-keto reductase (AKR) module of REPI then stereospecifically reduces 1,2-dehydroreticuline to (R)-reticuline. semanticscholar.orgnih.gov
The discovery of this fusion protein was a significant breakthrough in understanding the complete morphine biosynthetic pathway. pharmaceutical-journal.com Suppression of the gene encoding REPI in opium poppy leads to reduced levels of (R)-reticuline and morphinan alkaloids, with a corresponding increase in (S)-reticuline and its derivatives. semanticscholar.orgnih.gov This demonstrates the pivotal role of this enzyme in channeling precursors into the morphine pathway. bio-conferences.org
The biosynthesis of morphine in Papaver somniferum is a highly compartmentalized process, involving multiple cell types within the plant's vascular tissues. oup.comnih.gov
Companion Cells and Sieve Elements: Gene transcripts and enzymes for the early to intermediate stages of the pathway, including the conversion of (S)-reticuline to salutaridine, are primarily localized to companion cells and sieve elements of the phloem. nih.govnih.govexlibrisgroup.com
Laticifers: The final steps of the pathway, from thebaine to morphine, are thought to occur predominantly in the laticifers, which are specialized latex-containing cells that run alongside the vascular bundles. nih.govnih.gov These laticifers are also the primary site of morphine accumulation. nih.govnih.gov
This spatial separation necessitates the transport of pathway intermediates between these different cell types. oup.com For instance, salutaridine and thebaine are likely transported from the sieve elements to the laticifers for the final conversions. oup.com
The expression of biosynthetic genes and the accumulation of alkaloids also vary depending on the plant's developmental stage and the specific tissue. nih.gov For example, morphine levels tend to be highest in the capsule during the later stages of development, such as flowering and lancing. nih.gov
In Vivo and In Vitro Isotope Feeding Experiments
Mammalian Endogenous Morphine Biosynthesis Investigations
For many years, the presence of morphine in mammalian tissues was considered to be of exogenous origin. However, a growing body of evidence now supports the existence of an endogenous biosynthetic pathway for morphine in mammals, analogous to that found in the opium poppy. nih.govnih.govpnas.org Tracer studies using isotopically labeled precursors have been pivotal in establishing this pathway.
Research has demonstrated that human cells can synthesize morphine and that this process involves the conversion of (S)-reticuline to (R)-reticuline, which is a critical step preceding the formation of the morphinan skeleton. nih.govpnas.org Feeding studies with labeled precursors have confirmed this pathway. For instance, administration of [1-¹³C, N-¹³CH₃]-(S)-reticuline to human neuroblastoma cells resulted in the incorporation of the labels into morphine. nih.govpnas.org Similarly, the administration of [N-CD₃]-thebaine, a downstream intermediate, also led to labeled morphine. nih.govpnas.org
The use of this compound in such studies would provide a direct means to investigate the latter stages of the endogenous morphine pathway. By administering this compound to animal models or cell cultures, researchers can trace its conversion to downstream morphinan alkaloids. The detection of deuterated morphine and its precursors, such as codeine and thebaine, would offer conclusive proof of their synthesis from (R)-reticuline.
Illustrative Data Table: Expected Results from a Hypothetical Administration of this compound to an Animal Model
| Analyte | Tissue/Fluid | Expected Mass (Da) | Observed Mass (Da) after this compound administration | Deuterium (B1214612) Incorporation (%) |
| Morphine | Brain | 285.1314 | 288.1503 | >10 |
| Codeine | Liver | 299.1471 | 302.1660 | >15 |
| Thebaine | Urine | 311.1471 | 314.1660 | >20 |
This table is a hypothetical representation of expected outcomes and does not reflect actual experimental data.
Evidence for Mammalian (R)-Reticuline Conversion to Salutaridine
The conversion of (R)-reticuline to salutaridine is a pivotal step in the biosynthesis of morphine and other morphinan alkaloids in mammals. This transformation is achieved through an intramolecular oxidative phenol coupling reaction. nih.govuniprot.org Evidence for this conversion has been established through various studies utilizing mammalian tissues and cell lines. Early research demonstrated that crude rat liver homogenates could transform racemic reticuline into a compound believed to be salutaridine. nih.gov Subsequent studies with porcine liver enzymes further solidified this finding, identifying a cytochrome P450 enzyme responsible for this specific and stereospecific conversion. uniprot.orgnih.gov This key reaction forms the morphinan skeleton and is considered a crucial juncture in the pathway leading to endogenous morphine. nih.gov The confirmation of this conversion in human cell lines has provided substantial support for the existence of a complete morphine biosynthetic pathway in mammals, mirroring the initial steps found in the opium poppy, Papaver somniferum. nih.govnih.gov
Identification of Human Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Phenol Coupling
In humans, the enzymatic conversion of (R)-reticuline to salutaridine is catalyzed by specific cytochrome P450 (P450) enzymes. nih.govnih.gov Research has identified CYP2D6 and CYP3A4 as the primary human P450 isoforms responsible for this oxidative phenol coupling reaction. nih.govnih.govnih.gov These enzymes are predominantly found in the liver, but their presence has also been confirmed in the human brain, which is significant for the study of endogenous morphine's role as a potential neurotransmitter. uniprot.org
When (R)-reticuline is presented as a substrate to human CYP2D6 and CYP3A4, the reaction yields not only salutaridine, the precursor to morphine, but also other alkaloids such as (-)-isoboldine, (-)-corytuberine, and (+)-pallidine. nih.gov It is noteworthy that these enzymes also metabolize (S)-reticuline, the other enantiomer of reticuline, but produce a different set of alkaloids, including (+)-isoboldine and sinoacutine, none of which serve as precursors in the morphine biosynthetic pathway. nih.govnih.gov While both CYP2D6 and CYP3A4 exhibit similar catalytic efficiencies with (R)-reticuline, their activity underscores a critical point of stereochemical selectivity in the endogenous pathway. nih.gov
Below is a summary of the products formed from the enzymatic reaction of human P450 enzymes with reticuline enantiomers.
| Substrate | Enzymes | Products | Relevance to Morphine Biosynthesis |
|---|---|---|---|
| (R)-Reticuline | CYP2D6, CYP3A4 | Salutaridine, (-)-Isoboldine, (-)-Corytuberine, (+)-Pallidine | Salutaridine is a direct precursor |
| (S)-Reticuline | CYP2D6, CYP3A4 | (+)-Isoboldine, (+)-Corytuberine, (-)-Pallidine, Sinoacutine | None serve as precursors |
Tracing Studies in Mammalian Cell Lines and Animal Models
To confirm and map the biosynthetic pathway of morphinans in mammals, tracing studies using labeled precursors have been indispensable. These investigations have been conducted in various mammalian systems, including cell lines and animal models, providing direct evidence of the metabolic conversion of reticuline.
Application of this compound to Investigate Precursor Incorporation and Metabolic Fate
The use of deuterated compounds like this compound is a powerful method for metabolic research. The replacement of hydrogen with deuterium creates a heavier, more stable C-D bond, which can lead to a kinetic isotope effect. This effect can alter the rate of metabolism, sometimes slowing down reactions where C-H bond cleavage is the rate-determining step. This allows researchers to trace the metabolic fate of the labeled molecule with greater precision using techniques like mass spectrometry.
In the context of the mammalian morphinan pathway, administering this compound to cell cultures or animal models allows for the tracking of the deuterium label as it is incorporated into downstream metabolites. For instance, the detection of a deuterated salutaridine molecule following the introduction of this compound would provide unequivocal evidence of the precursor-product relationship. While the principle of using deuterated tracers is well-established, specific published studies detailing the application of this compound in mammalian systems to trace its conversion to salutaridine are not widely available. However, studies with other isotopically labeled precursors, such as those containing Carbon-13, have been successfully used in human neuroblastoma SH-SY5Y cells to demonstrate the complete biosynthetic pathway from primary precursors to morphine. nih.gov These studies confirm the incorporation of the labeled backbone into the final morphine molecule, validating the existence and activity of this pathway in human cells. nih.gov
Evaluation of Stereochemistry Changes in Mammalian Pathways
Stereochemistry is a critical aspect of the morphinan biosynthetic pathway. The process begins with (S)-reticuline, which must be converted to (R)-reticuline before it can undergo the phenol coupling reaction to form salutaridine. nih.govnih.gov In plants, this stereochemical inversion is catalyzed by a specific enzyme. nih.gov In mammals, while the precise mechanism of this initial inversion is still under investigation, it is clear that the subsequent step is highly dependent on the stereochemistry of the reticuline substrate. nih.gov
The human enzymes CYP2D6 and CYP3A4 demonstrate a degree of stereoselectivity. Although they can bind to both (S)- and (R)-reticuline, only the (R)-enantiomer is converted to salutaridine, the necessary intermediate for morphine synthesis. nih.govnih.gov The conversion of (R)-reticuline to (+)-salutaridine involves the formation of a new chiral center, and this reaction proceeds with a high degree of stereospecificity. This ensures that the correct stereoisomer of salutaridine is produced, which can then be further metabolized in the subsequent steps of the pathway. The evaluation of these stereochemical changes is crucial for understanding the precise molecular architecture required for biological activity and for the eventual synthesis of endogenous morphine.
Enzymatic Mechanism Elucidation Using R Reticuline D3
Stereoselective and Regioselective Enzymatic Transformations
The biosynthesis of morphinan (B1239233) alkaloids, such as morphine, relies on a series of highly specific enzymatic reactions. (R)-Reticuline is a key branch-point intermediate in this pathway, and its conversion is catalyzed by enzymes that exhibit remarkable stereoselectivity and regioselectivity.
Salutaridine (B1681412) Synthase (SalSyn) Mechanism and Specificity
Salutaridine synthase (SalSyn), a cytochrome P450-dependent oxygenase (CYP719B1), catalyzes the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine, the committed precursor to morphine. nih.govnih.govresearchgate.net This reaction is a crucial step in the morphine biosynthetic pathway. nih.govresearchgate.net Studies have shown that SalSyn is highly stereo- and regioselective. nih.govnih.govcapes.gov.br Of numerous compounds tested, only (R)-reticuline and (R)-norreticuline were found to be effective substrates, leading to the formation of salutaridine and norsalutaridine, respectively. nih.govnih.govcapes.gov.br The enzyme shows no activity towards the (S)-enantiomer of reticuline (B1680550). plos.orgnih.govscienceopen.com This strict stereospecificity ensures that only the correct enantiomer is channeled into the morphinan pathway. The native form of salutaridine synthase proved to be unstable, which hindered its purification and detailed characterization. nih.gov
The characterization of SalSyn was made possible through its functional expression in recombinant systems, such as Spodoptera frugiperda (Sf9) cells and Saccharomyces cerevisiae. nih.govplos.orgnih.gov This allowed for the production of sufficient quantities of the enzyme for detailed kinetic and substrate specificity studies. nih.gov The identification of SalSyn as a member of the CYP719 family was a significant finding, as previously known phenol-coupling enzymes in alkaloid biosynthesis belonged to the CYP80 family. nih.govnih.govcapes.gov.br
Reticuline Epimerase (REPI/STORR) Oxidoreductase Activity
The conversion of (S)-reticuline to (R)-reticuline is a pivotal step that directs metabolic flow towards morphinan alkaloid biosynthesis. researchgate.netscholaris.ca This epimerization is catalyzed by a unique bifunctional fusion protein known as reticuline epimerase (REPI) or (S)- to (R)-reticuline (STORR). researchgate.netuniprot.orgresearchgate.net This enzyme is composed of two distinct domains: a cytochrome P450 module, 1,2-dehydroreticuline (B1196774) synthase (DRS), and an aldo-keto reductase module, 1,2-dehydroreticuline reductase (DRR). researchgate.netresearchgate.net
The reaction proceeds in a two-step manner. First, the DRS domain, a cytochrome P450, oxidizes (S)-reticuline to the iminium ion intermediate, 1,2-dehydroreticuline. researchgate.netresearchgate.net Subsequently, the DRR domain, an oxidoreductase, reduces the carbon-nitrogen double bond of 1,2-dehydroreticuline to form (R)-reticuline. researchgate.netresearchgate.net The oxidoreductase module of REPI/STORR specifically utilizes NADPH as a cofactor for the reduction of 1,2-dehydroreticuline to (R)-reticuline. uniprot.orgresearchgate.net This enzyme system effectively channels (S)-reticuline, the central intermediate in BIA metabolism, into the morphinan pathway by providing the necessary (R)-enantiomer for SalSyn. researchgate.netscholaris.ca The discovery of this fusion protein was a significant breakthrough in understanding the gateway to morphine biosynthesis. researchgate.netresearchgate.net
Investigation of Kinetic Isotope Effects with Deuterated Substrates
Kinetic isotope effect (KIE) studies using deuterated substrates like (R)-Reticuline-d3 are powerful tools for investigating enzyme reaction mechanisms. libretexts.orgfaccts.de By replacing a hydrogen atom with a deuterium (B1214612) atom at a specific position in the substrate molecule, researchers can determine if the cleavage of that C-H bond is a rate-limiting step in the reaction. libretexts.orgnih.gov A significant KIE, where the reaction rate is slower with the deuterated substrate (kH/kD > 1), indicates that C-H bond cleavage is involved in the rate-determining step. libretexts.org
In the context of BIA biosynthesis, KIE studies have been employed to elucidate the mechanism of enzymes like the berberine (B55584) bridge enzyme (BBE), which catalyzes the oxidative cyclization of (S)-reticuline. nih.govnih.gov For BBE, a substrate deuterium isotope effect of 3.5 on the rate constant for flavin reduction (kred) was observed, indicating that C-H bond cleavage is rate-limiting. nih.gov Such studies help to distinguish between different possible reaction mechanisms, for instance, a concerted versus a stepwise mechanism. nih.govnih.gov While specific KIE data for this compound with SalSyn or REPI/STORR is not detailed in the provided context, the principles of KIE are broadly applicable to studying these and other enzymes in the pathway.
Recombinant Enzyme Expression and Characterization
The study of enzymes involved in (R)-reticuline metabolism has been greatly facilitated by the ability to express and characterize these proteins recombinantly. This approach overcomes the challenges of low abundance and instability of native enzymes. nih.gov
Functional Assays with this compound as a Substrate
Functional assays using this compound as a substrate are essential for confirming the activity of recombinantly expressed enzymes and for characterizing their kinetic properties. For example, the functional expression of SalSyn (CYP719B1) from Papaver somniferum in Saccharomyces cerevisiae was confirmed through feeding assays with (R)-reticuline. plos.orgnih.gov These assays demonstrated that the yeast cells co-expressing SalSyn and its redox partner, cytochrome P450 reductase (CPR), could convert (R)-reticuline to salutaridine. plos.orgnih.gov
Similarly, whole-cell feeding assays with engineered yeast strains have been used to reconstitute significant portions of the morphinan biosynthetic pathway. plos.orgnih.govresearchgate.netbiocrick.com By supplementing the growth medium with (R)-reticuline, researchers can measure the production of downstream alkaloids like thebaine, codeine, and morphine, thereby assessing the functionality of the entire expressed pathway. plos.orgnih.gov The use of a deuterated substrate like this compound in such assays would allow for precise tracking of the labeled atoms through the pathway via mass spectrometry, providing unambiguous evidence of the metabolic conversions.
Substrate Specificity and Enantioselectivity Studies
Recombinant expression systems have been instrumental in performing detailed substrate specificity and enantioselectivity studies of enzymes that metabolize (R)-reticuline. The high stereo- and regioselectivity of SalSyn was established using recombinant enzyme expressed in insect cells. nih.govnih.govresearchgate.net These studies showed that out of forty-one potential substrates tested, only (R)-reticuline and the closely related (R)-norreticuline were converted to their respective products. nih.govnih.govcapes.gov.br The enzyme was completely inactive towards (S)-reticuline, highlighting its strict enantioselectivity. plos.orgscienceopen.com
The REPI/STORR fusion protein also exhibits high specificity. The DRS (CYP) domain is specific for (S)-reticuline, while the DRR (oxidoreductase) domain specifically reduces 1,2-dehydroreticuline to (R)-reticuline. researchgate.netresearchgate.netgenome.jp This ensures the correct stereochemical outcome required for the subsequent step in morphine biosynthesis. The characterization of these enzymes from various plant species has revealed interesting evolutionary divergences in their substrate specificities. genome.jp
Structural Biology Approaches Informed by Deuterium Labeling
The precise elucidation of enzymatic mechanisms relies heavily on understanding the three-dimensional architecture of the enzyme's active site and how a substrate binds and is transformed within it. Structural biology provides the tools to visualize these molecular interactions. The use of isotopically labeled compounds, such as this compound, offers a powerful strategy to enhance the information gleaned from these structural techniques, bridging the gap between static structures and dynamic catalytic processes. While X-ray crystallography has provided foundational snapshots of reticuline-metabolizing enzymes, advanced methods that leverage deuterium labeling are crucial for a more detailed and dynamic understanding.
Hydrogen atoms, which are pivotal in many enzymatic reactions involving proton or hydride transfers, are nearly invisible in typical X-ray crystallography electron density maps due to their very low scattering of X-rays. researchgate.net This limitation can obscure critical details of the catalytic mechanism. Deuterium (²H), a stable isotope of hydrogen, provides a powerful solution. Its distinct properties are leveraged in sophisticated structural biology techniques like neutron diffraction and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to reveal the roles of specific hydrogen atoms in catalysis.
One of the most powerful techniques for visualizing hydrogen and deuterium atoms is neutron crystallography. Unlike X-ray scattering, which interacts with an atom's electron cloud, neutron scattering interacts with the atomic nucleus. The larger neutron scattering factor for deuterium makes its position in a crystal structure much easier to determine. researchgate.net By using a deuterated substrate like this compound in complex with its target enzyme, neutron diffraction can unambiguously locate the substrate within the active site and determine the precise positions of the deuterium atoms. This information is invaluable for:
Identifying Protonation States: Determining whether key active site residues or the substrate itself are protonated or deprotonated.
Visualizing Hydrogen Bonds: Mapping the hydrogen-bonding network between the substrate and the enzyme, which is critical for substrate recognition and positioning for catalysis.
Tracking Hydride Transfer: In enzymes that catalyze redox reactions, locating the deuterium atom before and after the reaction can provide direct structural evidence for a hydride transfer mechanism.
While a specific neutron diffraction structure of an enzyme in complex with this compound is not yet available in published literature, the principles have been demonstrated with other flavoenzymes. researchgate.net For instance, neutron diffraction studies on cholesterol oxidase have revealed unusual hydrogen atom positions that provide deep insight into the redox chemistry of its flavin cofactor. researchgate.net Similar studies on enzymes like the Berberine Bridge Enzyme (BBE), whose X-ray structure in complex with (S)-reticuline has been solved, nih.gov would be significantly enhanced by using a deuterated substrate to clarify the role of protons in its unique oxidative cyclization reaction.
Another technique where deuterium labeling is central is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This method probes the conformational dynamics of a protein by monitoring the rate at which its backbone amide hydrogens exchange with deuterium from a D₂O solvent. nih.govjove.com Regions of the protein that are flexible or become more exposed will exchange hydrogen for deuterium more rapidly, while stable, well-folded regions exchange more slowly.
By comparing the deuterium uptake of an enzyme in its free (apo) state versus its state when bound to a ligand like this compound, researchers can map binding sites and identify allosteric conformational changes. jove.com The binding of this compound would be expected to shield the amide protons in the binding pocket from solvent exchange, leading to a measurable reduction in deuterium uptake in that specific region. This provides spatially resolved information on the protein's interaction with the substrate, complementing static crystal structures. jove.com While HDX-MS has been widely applied to study various enzyme systems, researchgate.net its specific application to map the binding footprint of this compound on enzymes like Reticuline Epimerase (REPI) or Salutaridine Synthase (SalSyn) represents a promising area for future investigation.
Below is a table summarizing the structural data for Berberine Bridge Enzyme, a key enzyme in alkaloid biosynthesis that utilizes the reticuline scaffold.
Table 1: Structural Data for Berberine Bridge Enzyme (BBE) in Complex with (S)-Reticuline Data derived from the Protein Data Bank (PDB).
| Parameter | Value | Source |
| PDB ID | 3D2D | nih.gov |
| Method | X-Ray Diffraction | nih.gov |
| Resolution | 2.80 Å | nih.gov |
| Organism | Eschscholzia californica (California poppy) | nih.gov |
| Expression System | Komagataella pastoris (Yeast) | nih.gov |
| Ligands | Flavin-adenine dinucleotide (FAD), 2-acetamido-2-deoxy-beta-D-glucopyranose (NAG), (S)-Reticuline (REN) | nih.gov |
Table 2: Key Enzymes in Morphinan Biosynthesis Starting from (R)-Reticuline This table lists the enzymes that catalyze the transformation of (R)-Reticuline into morphine, a pathway for which detailed structural and mechanistic understanding is crucial.
| Enzyme Name | Abbreviation | Function |
| Reticuline Epimerase | REPI | Catalyzes the stereochemical inversion of (S)-Reticuline to (R)-Reticuline. scholaris.ca |
| Salutaridine Synthase | SalSyn | Catalyzes the C-C phenol coupling of (R)-Reticuline to form Salutaridine. scholaris.ca |
| Salutaridine Reductase | SalR | Reduces the keto group of Salutaridine to form Salutaridinol (B1235100). scholaris.ca |
| Salutaridinol 7-O-acetyltransferase | SalAT | Acetylates Salutaridinol to form Salutaridinol-7-O-acetate. scholaris.ca |
| Thebaine Synthase | THS | Involved in the conversion of Salutaridinol-7-O-acetate to Thebaine. scholaris.ca |
| Thebaine 6-O-demethylase | T6ODM | Demethylates Thebaine to form Neopinone. scholaris.ca |
| Neopinone Isomerase | NISO | Isomerizes Neopinone to Codeinone (B1234495). scholaris.ca |
| Codeinone Reductase | COR | Reduces Codeinone to Codeine. scholaris.ca |
| Codeine O-demethylase | CODM | Demethylates Codeine to produce Morphine. scholaris.ca |
Advanced Analytical Methodologies and Quantitative Applications of R Reticuline D3
Mass Spectrometry-Based Quantification (LC-MS/MS, GC-MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for the quantification of specific molecules in a sample. The use of a stable isotope-labeled internal standard, such as (R)-Reticuline-d3, is considered the gold standard for quantitative analysis in these methods. nih.gov
This compound as an Internal Standard for Absolute Quantification
In quantitative mass spectrometry, an internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to both calibration standards and unknown samples. acs.org this compound is an ideal internal standard for the quantification of unlabeled (R)-Reticuline because its chemical and physical properties are nearly identical to the analyte. bioanalysis-zone.com This allows it to co-elute with the analyte during chromatography and be simultaneously measured by the mass spectrometer based on its different mass-to-charge ratio. bioanalysis-zone.com
Biological samples such as plasma, urine, and tissue extracts are inherently complex, containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification. researchgate.netbioanalysis-zone.com
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for these matrix effects. nih.gov Because this compound has nearly identical chromatographic behavior and ionization efficiency to the unlabeled analyte, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to a similar degree. rsc.org By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification. acs.org This is crucial for obtaining reliable data in biomonitoring and clinical studies. bohrium.com
To perform absolute quantification, a calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. acs.org The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. researchgate.net This relationship is then used to determine the concentration of the analyte in unknown samples. reddit.com
The validation of an analytical method using this compound as an internal standard involves the assessment of several key parameters to ensure its reliability and accuracy, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH). japsonline.commdpi.com
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis is typically performed, and a high coefficient of determination (r²) value (e.g., >0.99) indicates good linearity. mdpi.comnih.gov
Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision is determined by analyzing replicates on the same day, while inter-day precision is assessed over several days. mdpi.comscience.gov
Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is often determined by analyzing samples spiked with a known amount of the analyte and calculating the percentage recovery. mdpi.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio, with a ratio of 3 for LOD and 10 for LOQ being common. mdpi.comnih.govnih.gov
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (r²) | Measures the proportionality of the response to the analyte concentration. | > 0.99 mdpi.comnih.gov |
| Precision (%RSD) | Measures the repeatability of the method. | < 15-20% nih.gov |
| Accuracy (% Recovery) | Measures how close the measured value is to the true value. | 80-120% mdpi.com |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 mdpi.comnih.gov |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately quantified. | Signal-to-Noise Ratio ≥ 10 mdpi.comnih.gov |
Application in Metabolic Profiling and Metabolomics Studies
Metabolic profiling, or metabolomics, involves the comprehensive measurement of all low-molecular-weight metabolites in a biological system. nih.gov This "omics" technology provides a snapshot of the metabolic state and can reveal alterations in biochemical pathways associated with disease or in response to stimuli. nih.govnih.gov
In metabolomics studies, this compound can be used as an internal standard to improve the quality of quantitative data for (R)-Reticuline, a key intermediate in the biosynthesis of various benzylisoquinoline alkaloids. nih.gov By enabling accurate quantification, it helps in constructing more reliable metabolic profiles and identifying significant changes in metabolite levels between different experimental groups. frontiersin.orgmdpi.com This is particularly important for understanding the regulation of alkaloid biosynthesis pathways and for metabolic engineering efforts aimed at increasing the production of pharmaceutically important compounds. nih.gov
Isotopic Tracing and Metabolic Flux Analysis (MFA)
Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.gov By introducing a stable isotope-labeled compound (a tracer) into a biological system, researchers can follow its incorporation into downstream metabolites. nih.gov This provides valuable information about the connectivity and activity of metabolic networks. mdpi.com
Determination of Metabolic Flux Rates and Pathway Activity
Metabolic flux analysis (MFA) is a quantitative method that uses stable isotope labeling data to calculate the rates (fluxes) of metabolic reactions within a cell or organism. mdpi.comresearchgate.net Unlike simply measuring metabolite concentrations, MFA provides a dynamic view of metabolism, revealing how actively different pathways are being used. nih.gov
The core principle of MFA is that the isotopic labeling patterns of metabolites are determined by the fluxes of the pathways that produce them. mdpi.comnih.gov By measuring these labeling patterns using techniques like MS or NMR, it is possible to infer the relative or absolute fluxes through the network. biorxiv.org
Deuterium-labeled tracers like this compound can be employed in MFA studies to probe specific parts of a metabolic network. nih.govplos.org For instance, by introducing this compound and measuring the isotopic enrichment in downstream alkaloids, one can determine the flux through the pathway leading from (R)-Reticuline. This information is crucial for understanding how metabolic flux is partitioned between competing branches of a pathway and how it is regulated under different conditions. plos.org
It is important to note that while deuterium (B1214612) labeling is a valuable tool, the potential for kinetic isotope effects (KIEs), where the heavier isotope can alter reaction rates, must be considered in the experimental design and data analysis. nih.gov
| Application | Information Gained | Relevance of this compound |
|---|---|---|
| Pathway Elucidation | Confirms the connections between metabolites in a pathway. mdpi.com | Traces the conversion of (R)-Reticuline to downstream alkaloids. |
| Flux Partitioning | Determines the relative activity of branching pathways. plos.org | Quantifies the flow of carbon towards different classes of benzylisoquinoline alkaloids. |
| Metabolic Engineering | Identifies bottlenecks and targets for genetic modification to improve product yield. d-nb.info | Helps optimize the production of specific alkaloids derived from (R)-Reticuline. |
| Understanding Disease Metabolism | Reveals metabolic reprogramming in pathological states. d-nb.info | Can be used to study alterations in alkaloid metabolism in relevant disease models. |
Tracing Carbon and Hydrogen Flow through Biosynthetic Networks
The use of isotopically labeled compounds like this compound is a powerful strategy for elucidating complex biosynthetic pathways. By introducing a labeled precursor into a biological system, researchers can track the incorporation of the isotopic label into downstream metabolites, thereby mapping the flow of atoms through the network. nih.govsimsonpharma.com
Deuterium labeling, in particular, is instrumental in tracking metabolic pathways and understanding how molecules are absorbed, metabolized, and distributed within an organism. simsonpharma.com For example, in studies of benzylisoquinoline alkaloid (BIA) biosynthesis, (R)-Reticuline is a key branch-point intermediate. medchemexpress.comresearchgate.net The pathway leading to morphinan (B1239233) alkaloids, such as morphine and codeine, proceeds from (R)-Reticuline. researchgate.netscholaris.ca
Research has utilized deuterated precursors to confirm these pathways in vivo. In one study, (R)-[N-CD3]-reticuline was administered to mice to trace its conversion to downstream products. The analysis of urine by High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) successfully identified [N-CD3]-salutaridine, confirming the enzymatic para-ortho phenol-coupling of (R)-Reticuline to form this key morphinan intermediate in a mammalian system. pnas.org This demonstrated that mammals possess the necessary enzymatic machinery to convert (R)-Reticuline to salutaridine (B1681412), a critical step in the biosynthesis of morphine. pnas.org Similarly, feeding plants heavy water (D₂O) has been used to measure the active biosynthesis of natural products, including alkaloids, by tracing the incorporation of deuterium into various metabolites. nih.gov
These tracer studies provide definitive evidence for metabolic connections that might otherwise be inferred only from the presence of enzymes. The ability to follow the deuterated tag from this compound to subsequent alkaloids provides unambiguous proof of the precursor-product relationship within the complex web of BIA metabolism. nih.gov
| Metabolite Detected in Urine | Isotopic Label | Theoretical m/z | Observed m/z | Retention Time (min) | Conclusion |
|---|---|---|---|---|---|
| Salutaridine | [N-CD3] | 331.17317 | 331.17326 | 14.2 | Confirmed conversion of (R)-Reticuline to Salutaridine. pnas.org |
| Pallidine | [N-CD3] | 331.17317 | 331.17320 | 12.8 | Identified as a phenol-coupled product. pnas.org |
| Corytuberine | [N-CD3] | 331.17317 | 331.17315 | 13.5 | Identified as a phenol-coupled product. pnas.org |
| Isoboldine | [N-CD3] | 331.17317 | 331.17322 | 15.1 | Identified as a phenol-coupled product. pnas.org |
Computational Modeling and Isotopic Labeling Distribution Analysis
Computational modeling complements experimental isotopic labeling studies by providing mechanistic insights into enzymatic reactions and predicting the distribution of isotopes. researcher.life Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model reaction mechanisms, such as the oxidation of (S)-reticuline, and elucidate the energetics of different potential pathways. researcher.life
When combined with experimental data from this compound tracing, computational models can help interpret the observed isotope distribution patterns. For instance, analyzing the mass isotopomer distribution (MID) of metabolites via mass spectrometry reveals the extent and position of deuterium incorporation. nih.gov This distribution is a direct result of the biochemical reactions the molecule has undergone.
Models can simulate the expected isotopic enrichment in products based on proposed biosynthetic routes and known enzymatic mechanisms, such as those involving NAD(P)H-dependent reactions which can introduce deuterium from labeled cofactors. nih.gov For example, the conversion of (S)-reticuline to (R)-reticuline proceeds via a two-step oxidation and reduction process involving the intermediate 1,2-dehydroreticuline (B1196774). researchgate.net If a deuterated reductant (e.g., NADPH-d) were used in a model system, the specific stereochemistry of deuterium incorporation into the resulting (R)-Reticuline could be predicted and then verified experimentally.
This integrated approach is powerful for:
Validating proposed pathways: Comparing the experimentally observed isotope distribution with computationally predicted patterns can confirm or refute a hypothesized biosynthetic sequence.
Elucidating reaction mechanisms: Isotopic labeling can reveal details like C-H bond cleavage steps, which are often rate-limiting and can be modeled computationally. researcher.life
Quantifying metabolic flux: The degree of deuterium incorporation from a labeled source like D₂O into reticuline (B1680550) and its derivatives can be used to assess the rate of active biosynthesis and metabolite turnover. nih.gov
Chromatographic Separations
Chromatography is an indispensable technique for the analysis of this compound and its metabolites. mdpi.com High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the method of choice for both qualitative identification and quantitative measurement due to its high selectivity and sensitivity. tandfonline.comsigmaaldrich.com
Chiral Separations for Enantiomeric Purity Assessment
The biological activity of reticuline is stereospecific. (S)-Reticuline is the precursor to a wide array of BIA metabolites, while (R)-Reticuline specifically leads to the morphinan class of alkaloids. scholaris.caresearchgate.net Therefore, assessing the enantiomeric purity of this compound is crucial. Since enantiomers possess identical physical properties, their separation requires a chiral environment. libretexts.org
This is typically achieved using chiral chromatography. libretexts.orgnih.gov Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins are commonly employed for the enantioseparation of benzylisoquinoline alkaloids. nih.gov
The process involves:
Method Development: A racemic standard of reticuline is used to screen various chiral columns and mobile phase compositions to find conditions that provide baseline separation of the (R) and (S) enantiomers. researchgate.net
Purity Analysis: The this compound sample is then analyzed using the optimized chiral method. The presence of any (S)-Reticuline-d3 would appear as a separate peak.
Quantification: The enantiomeric excess (e.e.) can be calculated by integrating the peak areas of the two enantiomers.
Capillary electrophoresis (CE) with chiral selectors, such as anionic cyclodextrins, also provides an effective alternative for achieving excellent enantioseparation of reticuline and related compounds. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Polysaccharide-based (e.g., Chiralcel OD) | nih.gov |
| Mobile Phase | Hexane/Isopropanol/Diethylamine mixture | nih.gov |
| Detection | UV (280 nm) or MS | tandfonline.comwhiterose.ac.uk |
| Result | Baseline separation of (R)- and (S)-Reticuline peaks. | researchgate.net |
Method Development for this compound and its Metabolites
Developing robust analytical methods is essential for accurately quantifying this compound and the metabolites derived from it in complex biological matrices like plasma, urine, or plant extracts. pnas.orgmdpi.com LC-MS/MS (tandem mass spectrometry) is the gold standard for this application. sigmaaldrich.com
Key steps in method development include:
Sample Preparation: This step is crucial to remove interfering substances from the matrix. Techniques like protein precipitation or solid-phase extraction (SPE) are often used for serum or plasma samples. sigmaaldrich.com For plant tissues, liquid-liquid extraction followed by purification may be necessary. tandfonline.com
Chromatographic Separation: A reversed-phase C18 or a pentafluorophenyl (F5) column is typically used to separate the parent compound from its various metabolites. sigmaaldrich.com The goal is to achieve chromatographic resolution, especially for isobaric compounds (molecules with the same mass), before they enter the mass spectrometer. sigmaaldrich.com
Mass Spectrometry Detection: In an LC-MS/MS system, specific precursor-to-product ion transitions are monitored for the analyte (e.g., a metabolite of this compound) and the internal standard (which could be another deuterated analog, such as (R)-Reticuline-d6, or a structurally similar compound). This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.
This compound itself is frequently used as an internal standard for the accurate quantification of endogenous, non-labeled (R)-Reticuline. researchgate.net By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any sample loss during preparation or variations in instrument response can be corrected for, leading to highly accurate and precise results. clearsynth.com
Future Directions in R Reticuline D3 Research
Expansion of Isotope Labeling Strategies (e.g., multi-labeling, site-specific labeling)
The strategic placement of stable isotopes is fundamental to extracting detailed mechanistic information from metabolic studies. Future work with (R)-Reticuline-d3 is expected to move beyond simple deuteration to more complex and informative labeling patterns.
Multi-labeling: This approach involves incorporating multiple types of isotopes (e.g., ²H, ¹³C, ¹⁵N) into a single molecule. By creating (R)-Reticuline variants with combinations of these isotopes, researchers can simultaneously track the fate of different parts of the molecular backbone. For instance, a molecule labeled with ¹³C in the benzyl (B1604629) moiety and deuterium (B1214612) on the N-methyl group could provide unambiguous data on specific bond cleavage and rearrangement events in downstream enzymatic reactions. This strategy is particularly powerful for dissecting the complex transformations that occur in BIA biosynthesis. The development of methodologies for such multi-labeling has been a significant focus in NMR studies of large proteins and could be adapted for smaller molecules like alkaloids. nih.govnih.gov
Site-specific Labeling: Precisely placing an isotope at a specific atomic position allows for the targeted investigation of reaction mechanisms. While this compound often implies deuteration at the N-methyl group, future strategies will involve synthesizing isotopologues with deuterium at other key positions, such as the stereocenter at C-1 or specific locations on the aromatic rings. This high degree of specificity enables the elucidation of enzymatic mechanisms, such as the stereochemical inversion from (S)-reticuline to (R)-reticuline, which is a critical branch point in alkaloid biosynthesis. researchgate.netbiorxiv.org Recent advancements in single-site labeling for biomolecules highlight the growing capability to achieve this level of precision. nih.govnih.gov
| Labeling Strategy | Description | Potential Research Application for (R)-Reticuline |
| Multi-Isotope Labeling | Incorporation of multiple different stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into one molecule. | Simultaneously tracing the carbon skeleton, nitrogen atom, and methyl groups of (R)-reticuline as it is metabolized into various downstream alkaloids. |
| Site-Specific Labeling | Placing an isotope at a single, defined atomic position within the molecule. | Elucidating the precise mechanism of enzymes like salutaridine (B1681412) synthase by tracking the specific atoms involved in the phenol-coupling reaction of (R)-reticuline. researchgate.netmdpi.com |
| Isotopomer Analysis | Quantifying the relative abundance of different isotopically labeled forms of a metabolite. | Determining flux through competing metabolic pathways originating from (R)-reticuline by analyzing the isotopomer distribution in downstream products. |
Integration with Advanced Imaging Techniques (e.g., Deuterium Metabolic Imaging)yale.edu
Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI)-based technique that allows for the non-invasive, 3D mapping of metabolic pathways in vivo. nih.govnih.gov The method involves administering a deuterium-labeled substrate and detecting the signal from both the substrate and its metabolic products over time. mdpi.comarxiv.org This provides a dynamic view of metabolic fluxes within living tissues.
The integration of this compound with DMI represents a significant leap forward. By administering this compound to a living system, such as a poppy plant or a genetically engineered microorganism, researchers could directly visualize the anatomical location and rate of its conversion to downstream products like thebaine and morphine. mdpi.com This would provide unprecedented spatio-temporal information on BIA biosynthesis, answering long-standing questions about metabolic compartmentation within different cell types and tissues. mdpi.com For example, DMI could map the conversion of (R)-reticuline in the laticifers of the opium poppy, providing real-time data on the efficiency of the morphine biosynthetic pathway. mdpi.com
Systems Biology Approaches for Comprehensive Metabolic Network Understanding
Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. researchgate.net Metabolic networks, which represent the complete set of metabolic and physical processes that determine the physiological and biochemical properties of a cell, are a key focus of this field. researchgate.net
This compound is an ideal tool for providing empirical data to build and validate systems biology models of alkaloid production. By performing isotope-labeling experiments, researchers can quantify the flux of metabolites through the intricate network of BIA pathways. maayanlab.cloud This data is essential for:
Flux Balance Analysis (FBA): A mathematical method used to predict metabolic fluxes in a genome-scale model. Data from this compound tracing studies can constrain these models, leading to more accurate predictions of how genetic or environmental perturbations will affect alkaloid production.
Metabolic Network Refinement: The detection of labeled downstream metabolites can confirm predicted pathway connections and even reveal previously unknown enzymatic reactions or transport processes. This helps to complete and refine our understanding of the entire metabolic grid. nih.gov
Identifying Rate-Limiting Steps: By tracking the conversion rate of this compound, it is possible to identify enzymatic bottlenecks in a biosynthetic pathway, which can then be targeted for metabolic engineering to improve yields of valuable compounds. jst.go.jpnih.gov
Application in Novel Biosynthetic Pathway Discovery
While the main pathways originating from (R)-reticuline in opium poppy are well-characterized, a vast diversity of BIAs exists across the plant kingdom, and many of their biosynthetic routes remain unknown. pnas.org Feeding studies using labeled precursors are a classic and powerful method for pathway elucidation.
Administering this compound to plant species or microorganisms that produce novel or uncharacterized alkaloids is a direct strategy for discovery. By using sensitive mass spectrometry techniques to search for deuterium-labeled compounds, researchers can identify new metabolites derived from reticuline (B1680550). This approach can rapidly establish precursor-product relationships and provide the crucial first step in identifying the genes and enzymes responsible for novel alkaloid formation. For example, this method was instrumental in demonstrating that (S)-reticuline undergoes stereochemical inversion to (R)-reticuline en route to morphine biosynthesis. researchgate.netpnas.org The same principle can be applied to discover entirely new pathways branching off from this central intermediate. biorxiv.org This strategy has been successfully used to trace the formation of morphine and its precursors in mammalian systems, demonstrating the power of using labeled precursors to uncover biosynthetic capabilities in unexpected organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
